molecular formula C15H17NO2S B8623542 2-(N-Boc-amino)-3-phenyl-thiophene

2-(N-Boc-amino)-3-phenyl-thiophene

Cat. No.: B8623542
M. Wt: 275.4 g/mol
InChI Key: MJENTJBFWVNCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Boc-amino)-3-phenyl-thiophene is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl N-(3-phenylthiophen-2-yl)carbamate

InChI

InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-12(9-10-19-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17)

InChI Key

MJENTJBFWVNCJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CS1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Phenyl-thiophene-2-carboxylic acid (200 mg, 979 μmol), NEt3 (99.1 mg, 136 μL, 979 μmol) and diphenylphosphoryl azide (275 mg, 215 μL, 999 μmol) were dissolved in tert-BuOH. The solution was stirred at 85° C. for 5 h followed by RT overnight. The formed suspension was filtered and the filter cake was washed with a small amount of tert-BuOH. The filtrate was diluted with EtOAc, washed with H2O and brine. The organic layers were dried over Na2SO4 and concentrated in vacuo. The crude material was purified by flash chromatography (0% to 18% EtOAc in n-heptane) to give the title compound as a yellow solid (0.122 g, 45%). MS (ESI): m/z=276.2 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
136 μL
Type
reactant
Reaction Step One
Quantity
215 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
45%

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